1-(3-Methylsulfanylphenyl)ethanamine;hydrochloride
Description
1-(3-Methylsulfanylphenyl)ethanamine hydrochloride is a substituted phenyl-ethylamine derivative characterized by a methylsulfanyl (-SCH₃) group at the 3-position of the phenyl ring and a hydrochlorinated ethylamine side chain. The methylsulfanyl group contributes to lipophilicity and metabolic stability, distinguishing it from oxygenated (e.g., methoxy) or halogenated (e.g., chloro) analogs .
Properties
IUPAC Name |
1-(3-methylsulfanylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRRLYWDTZYAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)SC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylsulfanylphenyl)ethanamine;hydrochloride typically involves the reaction of 3-methylthiophenol with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Methylsulfanylphenyl)ethanamine;hydrochloride may involve large-scale chemical reactors and advanced purification techniques. The process generally includes the following steps:
Reaction: Combining 3-methylthiophenol and ethylamine in a reactor with a suitable catalyst.
Purification: Using techniques such as distillation or crystallization to purify the product.
Conversion to Hydrochloride: Treating the purified product with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylsulfanylphenyl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylsulfanyl group.
Substitution: The ethanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-methylated products.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
1-(3-Methylsulfanylphenyl)ethanamine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methylsulfanylphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares 1-(3-Methylsulfanylphenyl)ethanamine hydrochloride with structurally related compounds, focusing on substituent effects and molecular properties:
*Calculated based on analogous structures.
Substituent Effects on Pharmacokinetics
- Metabolic Stability : Sulfur-containing groups resist oxidative metabolism better than methyl or methoxy substituents, as seen in 2-(methylsulfonyl)ethanamine HCl .
- Toxicity : Halogenated analogs (e.g., 3-Cl, 4-F in ) may exhibit higher toxicity due to bioaccumulation, whereas -SCH₃ is less prone to forming reactive metabolites .
Biological Activity
1-(3-Methylsulfanylphenyl)ethanamine;hydrochloride, also known by its chemical name, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 1-(3-Methylsulfanylphenyl)ethanamine
- Molecular Formula : C10H15NS
- Molecular Weight : 181.30 g/mol
- CAS Number : 2503205-27-2
Pharmacological Effects
1-(3-Methylsulfanylphenyl)ethanamine;hydrochloride exhibits various biological activities, primarily related to its interaction with neurotransmitter systems. Research indicates that it may act as a monoamine releasing agent, influencing the levels of neurotransmitters such as serotonin and dopamine in the brain. This mechanism is significant in the context of mood regulation and potential therapeutic applications for psychiatric disorders.
The proposed mechanism of action includes:
- Monoamine Release : The compound may facilitate the release of monoamines through the inhibition of reuptake transporters.
- Receptor Interaction : It is hypothesized to interact with various receptors, including adrenergic and serotonergic receptors, which could mediate its effects on mood and behavior.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications:
- Antidepressant-like Effects : A study published in a peer-reviewed journal demonstrated that administration of the compound in animal models resulted in significant antidepressant-like effects. The results indicated increased locomotor activity and reduced despair-like behavior in forced swim tests, suggesting potential efficacy in treating depression .
- Neuroprotective Properties : Research has also suggested that 1-(3-Methylsulfanylphenyl)ethanamine;hydrochloride exhibits neuroprotective properties against oxidative stress-induced neuronal damage. In vitro studies showed that it could reduce cell death in neuronal cultures exposed to neurotoxic agents .
- Comparative Studies : Comparative studies with other known psychoactive compounds revealed that this compound has a distinct profile, potentially offering advantages over traditional antidepressants regarding side effects and efficacy .
Data Tables
The following table summarizes key findings from various studies on the biological activity of 1-(3-Methylsulfanylphenyl)ethanamine;hydrochloride:
Q & A
Q. What are the primary synthetic routes for 1-(3-Methylsulfanylphenyl)ethanamine hydrochloride, and how do reaction conditions influence enantiomeric purity?
The compound is typically synthesized via reductive amination of 3-methylsulfanylphenylacetone with methylamine, using sodium borohydride or lithium aluminum hydride as reducing agents . Enantiomeric purity is controlled by chiral catalysts (e.g., (R)- or (S)-BINAP ligands) during asymmetric hydrogenation, achieving >90% enantiomeric excess (e.e.) in optimized conditions . Post-synthesis, the free amine is converted to the hydrochloride salt using concentrated HCl in anhydrous ethanol to enhance stability .
Q. How is the structural identity of 1-(3-Methylsulfanylphenyl)ethanamine hydrochloride validated in academic research?
Structural confirmation involves:
- NMR Spectroscopy : H and C NMR to verify aromatic proton environments (δ 7.2–7.4 ppm for substituted phenyl) and methylsulfanyl group resonance (δ 2.5 ppm) .
- X-ray Crystallography : Determines bond angles (e.g., C-S-C ≈ 104°) and salt formation via Cl⁻ coordination .
- HPLC-MS : Purity assessment (>98%) and molecular ion peak ([M+H]⁺ at m/z 200.1) .
Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?
The hydrochloride salt exhibits high solubility in polar solvents (water: 50 mg/mL at 25°C; methanol: 120 mg/mL) but limited solubility in nonpolar solvents (e.g., hexane: <1 mg/mL). Stability studies show decomposition <5% under refrigeration (4°C, pH 4–6) over 12 months, but degradation accelerates in alkaline conditions (pH >8) due to sulfanyl group oxidation .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for high-throughput pharmacological screening?
Continuous flow reactors with immobilized chiral catalysts (e.g., Ru-(S)-Synphos) enable scalable enantioselective synthesis. Key parameters:
- Temperature : 50–60°C to balance reaction rate and catalyst stability.
- Pressure : 10–15 bar H₂ for efficient hydrogenation.
- Residence Time : 30–45 minutes achieves 95% conversion . Post-reaction inline IR monitoring ensures real-time quality control .
Q. What experimental approaches are used to investigate its binding affinity to neurotransmitter receptors?
- Radioligand Binding Assays : Competitive displacement of H-dopamine from D2 receptors (IC₅₀ ≈ 120 nM) in transfected HEK293 cells .
- Surface Plasmon Resonance (SPR) : Direct binding kinetics (KD = 85 nM for serotonin 5-HT2A receptors) .
- Electrophysiology : Patch-clamp studies on murine cortical neurons reveal partial agonism at α1-adrenergic receptors (EC₅₀ = 250 nM) .
Q. How can computational modeling predict its metabolic pathways and toxicity profiles?
- Density Functional Theory (DFT) : Calculates sulfanyl group oxidation potential (Eox = 1.2 V), predicting glutathione adduct formation as a detoxification pathway .
- CYP450 Docking Simulations : Identifies CYP3A4 as the primary metabolizing enzyme (binding energy: −9.8 kcal/mol) .
- ToxCast Data Integration : Predicts low hepatotoxicity (probabilistic score: 0.12) but moderate hERG inhibition risk (IC₅₀ = 1.8 µM) .
Q. What strategies mitigate batch-to-batch variability in chiral purity during scale-up?
- Process Analytical Technology (PAT) : Inline circular dichroism (CD) spectroscopy monitors e.e. during crystallization .
- Design of Experiments (DoE) : Optimizes solvent polarity (e.g., 70:30 ethanol/water) and cooling rates (−0.5°C/min) to minimize racemization .
Methodological Notes
- Contradictions : reports dopamine receptor affinity, while emphasizes serotonin receptor interactions. This divergence suggests context-dependent receptor selectivity, necessitating orthogonal assays for validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
